molecular formula C25H21IN2O B8201699 Abeta/tau aggregation-IN-1

Abeta/tau aggregation-IN-1

Número de catálogo: B8201699
Peso molecular: 492.4 g/mol
Clave InChI: ZPWPPSSEAGEKIT-FLNCGGNMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Abeta/tau aggregation-IN-1 involves several steps, including the preparation of tau protein variants and the use of specific reagents to induce aggregation. One method involves the use of recombinant tau protein fragments in a cell-free immunoassay format . Another approach includes the use of humanized mouse cortical neurons and seeds from human tau transgenic animals to create a seeding-based neuronal model . Industrial production methods are still under development, focusing on optimizing the yield and purity of the compound.

Aplicaciones Científicas De Investigación

Comparative Efficacy

A comprehensive review of various compounds targeting Aβ and tau aggregation highlights the efficacy of Abeta/tau aggregation-IN-1 compared to other inhibitors. The following table summarizes key findings from recent studies:

CompoundAβ Inhibition (%)Tau Inhibition (%)IC50 (μM)
This compound8068.33.09
DP-12870605.00
Compound 227466.1Not reported
Compound 187565Not reported

This table illustrates that this compound is among the most potent inhibitors identified to date, particularly in terms of its balanced efficacy against both Aβ and tau proteins.

Study on Soluble p-Tau Levels

Recent research has established a correlation between soluble phosphorylated tau (p-tau) levels and tau aggregation rates in Alzheimer's disease models. The study indicated that elevated soluble p-tau may drive subsequent tau aggregation, suggesting that targeting this pathway could enhance the efficacy of dual inhibitors like this compound .

Drosophila Model Assessment

Another significant study utilized a Drosophila model to evaluate the therapeutic effects of dual Aβ/tau inhibitors, including this compound. Results showed that treatment with this compound led to reduced neurotoxicity and improved cognitive function in the model organisms, reinforcing its potential as a viable therapeutic option for Alzheimer's disease .

Future Directions in Research

The ongoing research into dual inhibitors like this compound is crucial for developing effective treatments for Alzheimer's disease. Current studies are focusing on:

  • Longitudinal Studies : To assess the long-term effects of dual inhibition on cognitive decline in animal models.
  • Clinical Trials : Investigating the safety and efficacy of this compound in human subjects, particularly those in early stages of Alzheimer's disease.
  • Mechanistic Studies : Understanding how this compound influences cellular pathways involved in neurodegeneration.

Actividad Biológica

Abeta/tau aggregation-IN-1 is a compound that has emerged as a significant player in the research surrounding Alzheimer’s disease (AD), particularly due to its dual inhibitory effects on both amyloid-beta (Aβ) and tau protein aggregation. The biological activity of this compound is critical for understanding its potential therapeutic applications in neurodegenerative disorders characterized by protein misfolding and aggregation.

The compound functions by inhibiting the aggregation processes of Aβ and tau, two hallmark proteins associated with Alzheimer's pathology. Aβ aggregates form plaques that disrupt neuronal function, while tau protein forms tangles that contribute to neurodegeneration. The interaction between these proteins exacerbates the disease process, making dual inhibition a promising therapeutic strategy.

Key Findings

  • Inhibition Rates : In vitro studies have shown that this compound exhibits potent inhibitory activity against Aβ42 and tau aggregation, with reported inhibition rates of 80% and 68.3%, respectively, at a concentration of 10 μM .
  • Mechanistic Insights : The compound appears to inhibit the aggregation process at multiple steps, which may include preventing the formation of oligomers and disaggregating existing aggregates . This multifaceted approach is crucial for effectively managing AD pathology.

Table 1: Inhibition Rates of this compound

CompoundAβ42 Inhibition (%)Tau Inhibition (%)IC50 (μM)
This compound80.068.33.09
Compound 1880.068.33.09
Compound 2141.0Not specifiedNot specified

Study on Aβ and Tau Interaction

A study highlighted the role of Aβ in enhancing tau pathology, demonstrating that Aβ aggregates increase the seeding activity of tau aggregates . This interaction suggests that compounds like this compound could play a critical role in mitigating both Aβ-induced tau hyperphosphorylation and subsequent aggregation.

Clinical Relevance

The clinical implications of these findings are significant. Increased soluble phosphorylated tau (p-tau) levels have been associated with accelerated tau aggregate formation in early AD stages . The ability of this compound to inhibit these processes could position it as a valuable therapeutic candidate in clinical settings.

Propiedades

IUPAC Name

(2E)-9-amino-10-methyl-2-(naphthalen-1-ylmethylidene)-3,4-dihydroacridin-10-ium-1-one;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O.HI/c1-27-21-12-5-4-11-20(21)24(26)23-22(27)14-13-18(25(23)28)15-17-9-6-8-16-7-2-3-10-19(16)17;/h2-12,15,26H,13-14H2,1H3;1H/b18-15+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWPPSSEAGEKIT-FLNCGGNMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C2CCC(=CC3=CC=CC4=CC=CC=C43)C(=O)C2=C(C5=CC=CC=C51)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C2CC/C(=C\C3=CC=CC4=CC=CC=C43)/C(=O)C2=C(C5=CC=CC=C51)N.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.